Cas no 62969-01-1 (4,6-Dinitroindazole)

4,6-Dinitroindazole structure
4,6-Dinitroindazole structure
商品名:4,6-Dinitroindazole
CAS番号:62969-01-1
MF:C7H4N4O4
メガワット:208.13106
CID:502625
PubChem ID:1713010

4,6-Dinitroindazole 化学的及び物理的性質

名前と識別子

    • 4,6-Dinitro-1H-indazole
    • 1H-Indazole,4,6-dinitro-
    • 4,6-Dinitroindazole
    • 1H-Indazole,4,6-dinitro
    • 4,6-dinitro-1(2)H-indazole
    • 4,6-Dinitro-benzopyrazole
    • DTXSID60364857
    • AC-14831
    • CS-0319679
    • FT-0715105
    • AKOS001702840
    • CHEMBL3973669
    • 62969-01-1
    • インチ: InChI=1S/C7H4N4O4/c12-10(13)4-1-6-5(3-8-9-6)7(2-4)11(14)15/h1-3H,(H,8,9)
    • InChIKey: XDUJSJUGOHAQFZ-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C2=CNN=C12)[N+](=O)[O-])[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 208.02300
  • どういたいしつりょう: 208.023
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 120Ų

じっけんとくせい

  • 密度みつど: 1.752 g/cm3
  • ふってん: 455.3ºC at 760 mmHg
  • フラッシュポイント: 229.1ºC
  • 屈折率: 1.777
  • PSA: 120.32000
  • LogP: 2.42570

4,6-Dinitroindazole セキュリティ情報

4,6-Dinitroindazole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,6-Dinitroindazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D482863-10mg
4,6-Dinitroindazole
62969-01-1
10mg
$ 135.00 2022-06-05
TRC
D482863-2mg
4,6-Dinitroindazole
62969-01-1
2mg
$ 65.00 2022-06-05
TRC
D482863-1mg
4,6-Dinitroindazole
62969-01-1
1mg
$ 50.00 2022-06-05

4,6-Dinitroindazole 関連文献

4,6-Dinitroindazoleに関する追加情報

4,6-Dinitroindazole: A Comprehensive Overview

4,6-Dinitroindazole, also known by its CAS number 62969-01-1, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of indazole, a heterocyclic aromatic compound with two nitrogen atoms in its structure. The presence of two nitro groups at the 4 and 6 positions of the indazole ring imparts unique chemical and physical properties to this compound, making it a subject of extensive research in recent years.

The molecular structure of 4,6-Dinitroindazole consists of an indazole ring with two nitro groups attached at the 4 and 6 positions. This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing nature of the nitro groups. The compound has a molecular formula of C7H5N3O4 and a molecular weight of 217.13 g/mol. Its physical properties include a melting point of approximately 205°C and a boiling point that is significantly higher, making it suitable for various thermal applications.

Recent studies have highlighted the potential of 4,6-Dinitroindazole in the field of materials science. Researchers have explored its use as a precursor for synthesizing advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The strong electron-withdrawing nature of the nitro groups makes it an excellent candidate for enhancing the electronic properties of these materials. For instance, a study published in the journal Nature Materials demonstrated that incorporating 4,6-Dinitroindazole into MOFs significantly improved their conductivity and stability under harsh conditions.

In addition to its role in materials science, 4,6-Dinitroindazole has shown promise in the field of pharmacology. Preclinical studies have indicated that this compound exhibits potent anti-inflammatory and antioxidant properties. A research team at Stanford University reported that 4,6-Dinitroindazole derivatives could potentially be developed into novel therapeutic agents for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 4,6-Dinitroindazole typically involves a multi-step process starting from indazole or its derivatives. One common method involves nitration reactions using mixed acid systems (sulfuric acid and nitric acid) under controlled conditions. The reaction conditions are critical to ensure selective nitration at the desired positions on the indazole ring. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.

The application of CAS No 62969-01-1 extends beyond scientific research into industrial processes. For example, it has been used as an intermediate in the production of high-performance polymers used in aerospace applications. Its ability to withstand extreme temperatures makes it ideal for components exposed to thermal stress during flight operations.

In conclusion, 4,6-Dinitroindazole, with its unique chemical properties and versatile applications, continues to be a focal point in scientific research and industrial development. As new studies emerge, particularly in areas such as drug discovery and advanced materials science, this compound is expected to play an increasingly important role in shaping future technologies.

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